molecular formula C9H9BrFN B2928259 6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 1784283-25-5

6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2928259
M. Wt: 230.08
InChI Key: ARASSUFLYYKDGN-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular weight of 230.08 . The IUPAC name for this compound is the same as the common name .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The InChI code for 6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline is 1S/C9H9BrFN/c10-8-3-6-1-2-12-5-7 (6)4-9 (8)11/h3-4,12H,1-2,5H2 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline have been studied. For instance, the reaction performed with 1,2,3,4-tetrahydroquinoline delivered the linear regioisomer in a very good yield of 69%, which can be explained by the cyclic structure of the amine substrate minimizing its steric hindrance .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline include a molecular weight of 230.08 . The compound is typically stored at room temperature .

Scientific Research Applications

Metalation/Functionalization Sequences

  • Research on mono- and disubstituted 2-bromo-3-fluoroquinolines, closely related to 6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline, shows they can be converted into various carboxylic acids and their derivatives. This process is significant for introducing functional groups at specific positions in the compound (Ondi, Volle, & Schlosser, 2005).

Synthesis of Quinoline Derivatives

  • The synthesis of quinoline derivatives, including 6,8-dibromo-1,2,3,4-tetrahydroquinoline, involves bromination reactions. These derivatives are valuable for further chemical synthesis (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).

Synthesis of Flumequine

  • A study on the synthesis of flumequine, an antibacterial agent, from 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, highlights the importance of such compounds in creating optically active pharmaceuticals (Bálint, Egri, Fogassy, Böcskei, Simon, Gajáry, & Friesz, 1999).

Telescoping Process in Drug Discoveries

  • Improvements in synthesizing key intermediates in drug discoveries, such as 5-bromo-2-methylamino-8-methoxyquinazoline, from compounds like 6-bromo-2-fluoro-3-methoxybenzaldehyde, demonstrate the role of 6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline in medicinal chemistry (Nishimura & Saitoh, 2016).

Crystal Engineering with Organic Fluorine

  • The study of crystal structures based on compounds like 6-methoxy 1,2-diphenyl-1,2,3,4-tetrahydroisoquinoline demonstrates the significance of fluorine substitutions in understanding packing features in crystal engineering (Choudhury & Row, 2006).

Safety And Hazards

The safety information for 6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

6-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4,12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARASSUFLYYKDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=C(C=C21)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline

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